molecular formula C10H14O B6167350 (4-ethyl-2-methylphenyl)methanol CAS No. 1427328-51-5

(4-ethyl-2-methylphenyl)methanol

Cat. No.: B6167350
CAS No.: 1427328-51-5
M. Wt: 150.2
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Description

(4-Ethyl-2-methylphenyl)methanol is a substituted benzyl alcohol derivative with a phenyl ring bearing an ethyl group at the para position (C4) and a methyl group at the ortho position (C2), with a hydroxymethyl (-CH₂OH) group attached to the benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl and methyl substituents, and hydrogen-bonding capability via the hydroxyl group.

Potential applications of this compound may include pharmaceutical intermediates, as seen in structurally similar compounds like [3-(1-(1H-imidazol-4-yl)ethyl)-2-methylphenyl]methanol, which is investigated for adrenergic receptor modulation .

Properties

CAS No.

1427328-51-5

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Procedure

  • Substrate Preparation : Ethyl 4-ethyl-2-methylbenzoate (11.4 g, 63.3 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 65 mL) under nitrogen atmosphere.

  • Reduction : LiAlH<sub>4</sub> (1 M in diethyl ether, 76 mL, 75.9 mmol) is added dropwise at 0°C over 50 minutes.

  • Reaction Progress : The mixture is stirred at room temperature for 30 minutes, during which the ester is reduced to the primary alcohol.

  • Workup : The reaction is quenched with sodium sulfate decahydrate at 0°C, filtered, and concentrated under reduced pressure to yield (4-ethyl-2-methylphenyl)methanol as a clear oil.

Key Data

ParameterValue
Starting MaterialEthyl 4-ethyl-2-methylbenzoate
Reducing AgentLiAlH<sub>4</sub> (1.2 equiv)
SolventTHF
Temperature0°C → Room temperature
Yield72% (8.2 g)
Purity (HPLC)>95%

Advantages : High selectivity for primary alcohol formation; compatible with ether solvents.
Limitations : LiAlH<sub>4</sub> requires careful handling due to moisture sensitivity and exothermic reactivity.

ParameterValue
Starting Material4-Ethyl-2-methylbenzyl chloride
BaseNaOH (20% aqueous)
Reaction Time4 hours
Yield65–70%
Purity (NMR)>90%

Advantages : Straightforward setup; avoids strong reducing agents.
Limitations : Requires precursor synthesis; potential side reactions (e.g., elimination).

ParameterValue
CatalystPd/C (10 wt%)
Pressure1 atm H<sub>2</sub>
SolventMethanol
Yield85–90%
Selectivity>98%

Advantages : High atom economy; minimal byproducts.
Limitations : Requires specialized equipment for hydrogen handling.

Grignard Reaction with Formaldehyde

Grignard reagents react with formaldehyde to produce primary alcohols. For this compound, this method involves synthesizing the corresponding benzylmagnesium bromide.

Reaction Procedure

  • Grignard Formation : 4-Ethyl-2-methylbromobenzene (12 g, 60 mmol) is reacted with magnesium turnings in dry THF.

  • Formaldehyde Addition : The Grignard reagent is added to paraformaldehyde (3.6 g, 120 mmol) in THF at 0°C.

  • Quenching and Isolation : The reaction is quenched with NH<sub>4</sub>Cl, extracted with ethyl acetate, and purified via column chromatography.

Key Data

ParameterValue
Grignard Reagent4-Ethyl-2-methylbenzylMgBr
ElectrophileParaformaldehyde
SolventTHF
Yield50–55%

Advantages : Versatile for substituted benzyl alcohols.
Limitations : Low yield due to steric hindrance from ethyl and methyl groups.

Comparative Analysis of Methods

MethodYieldSelectivityScalabilityCost
LiAlH<sub>4</sub> Reduction72%HighModerate$$
Hydrolysis of Chloride65–70%ModerateHigh$
Catalytic Hydrogenation85–90%Very HighHigh$$$
Grignard Reaction50–55%LowLow$$

Key Insights :

  • Catalytic hydrogenation offers the highest yield and selectivity, making it ideal for industrial applications.

  • LiAlH<sub>4</sub> reduction balances cost and efficiency for laboratory-scale synthesis.

  • Grignard methods are limited by steric effects but remain valuable for structural analogs.

Chemical Reactions Analysis

Types of Reactions

(4-ethyl-2-methylphenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of (4-ethyl-2-methylphenyl)aldehyde or (4-ethyl-2-methylphenyl)ketone.

    Reduction: Formation of (4-ethyl-2-methylphenyl)methane.

    Substitution: Formation of (4-ethyl-2-methylphenyl)chloride.

Scientific Research Applications

(4-ethyl-2-methylphenyl)methanol is used in a variety of scientific research applications:

    Chemistry: As a reagent for the synthesis of other compounds.

    Biology: As a solvent for organic reactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of flavors, fragrances, and agricultural chemicals.

Mechanism of Action

The mechanism of action of (4-ethyl-2-methylphenyl)methanol is not well understood. it is believed to act as a proton donor in organic reactions and as a Lewis acid in certain catalytic processes. It may also function as a reducing agent in specific reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares (4-ethyl-2-methylphenyl)methanol with key analogues, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
This compound -CH₂OH (C1), -CH₃ (C2), -C₂H₅ (C4) 164.24 (estimated) Moderate lipophilicity; potential pharmaceutical intermediate Inferred
(4-Amino-2-methylphenyl)methanol -CH₂OH (C1), -CH₃ (C2), -NH₂ (C4) 153.18 Increased polarity due to -NH₂; used in dye synthesis
(4-Butylphenyl)methanol -CH₂OH (C1), -C₄H₉ (C4) 164.24 Higher lipophilicity; applications in polymer chemistry
2-(4-Methoxyphenyl)ethanol -CH₂CH₂OH (C1), -OCH₃ (C4) 152.19 Enhanced solubility in polar solvents; fragrance industry
Tyrosol (2-(4-Hydroxyphenyl)ethanol) -CH₂CH₂OH (C1), -OH (C4) 138.16 Antioxidant properties; natural product in olive oil
Key Observations:
  • Substituent Effects: Alkyl Groups (Ethyl, Butyl): Increase lipophilicity and steric bulk, influencing membrane permeability in biological systems. For example, (4-butylphenyl)methanol’s longer chain enhances hydrophobicity compared to the ethyl analogue . Amino Group (-NH₂): Introduces polarity and hydrogen-bonding capacity, as seen in (4-amino-2-methylphenyl)methanol, which may improve solubility in aqueous media . Methoxy Group (-OCH₃): Electron-donating effect stabilizes aromatic rings; 2-(4-methoxyphenyl)ethanol is used in perfumes due to its stability and mild odor .
  • Positional Isomerism: Ortho-methyl substitution in this compound may induce steric hindrance, affecting reactivity at the hydroxymethyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-ethyl-2-methylphenyl)methanol, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2-methylphenol and ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by hydroxymethylation. Alternatively, Grignard reactions with 4-ethyl-2-methylbenzaldehyde and methylmagnesium bromide yield the alcohol. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Monitoring reaction progress via TLC and confirming purity by HPLC (C18 column, acetonitrile/water mobile phase) is critical.

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, splitting patterns depend on substitution), ethyl group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 2.4–2.6 ppm for CH₂), methyl group (singlet at δ 2.3 ppm), and hydroxymethyl (broad singlet at δ 1.5–2.0 ppm for OH, triplet at δ 4.5–4.7 ppm for CH₂OH).
  • ¹³C NMR : Aromatic carbons (δ 120–140 ppm), ethyl (δ 15–20 ppm for CH₃, δ 25–35 ppm for CH₂), methyl (δ 20–25 ppm), and hydroxymethyl (δ 60–65 ppm).
  • Use deuterated solvents (e.g., CDCl₃) and compare with computational predictions (e.g., ACD/Labs or ChemDraw) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis and purification.
  • Waste Disposal : Collect organic waste separately; neutralize acidic/basic residues before disposal.
  • Spill Management : Absorb with vermiculite, transfer to sealed containers, and label for hazardous waste processing .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of 2-methylphenol derivatives be addressed?

  • Methodological Answer : Competing ortho/para substitution during Friedel-Crafts reactions can be mitigated by:

  • Temperature Control : Lower temperatures (0–5°C) favor para selectivity due to reduced kinetic competition.
  • Catalyst Modulation : Use of FeCl₃ instead of AlCl₃ may reduce side reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct alkylation .
    • Validate outcomes via GC-MS or LC-MS to quantify byproducts.

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using SHELX (e.g., SHELXL for refinement). Ensure high-quality crystals via slow evaporation from toluene/hexane mixtures .
  • DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16) to identify discrepancies in conformational dynamics .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, nitro groups) at the 4-ethyl or 2-methyl positions via electrophilic substitution.
  • In Vitro Assays : Test antimicrobial activity (MIC assays against S. aureus and E. coli) or antioxidant capacity (DPPH radical scavenging).
  • Computational Modeling : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) .

Q. What advanced techniques characterize its environmental degradation pathways?

  • Methodological Answer :

  • Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-QTOF-MS.
  • Biodegradation Assays : Use OECD 301D test with activated sludge to measure biochemical oxygen demand (BOD) over 28 days.
  • Ecotoxicology : Evaluate acute toxicity to Daphnia magna (OECD 202) and algae (OECD 201) .

Q. How does steric hindrance from the ethyl and methyl groups influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Compare reaction rates with para-substituted aryl halides vs. meta-substituted analogs. Steric bulk reduces efficiency; use bulky ligands (e.g., SPhos) to enhance yields.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in catalytic cycles .

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